molecular formula C17H15N3O B11702310 (2E)-N-(1H-benzimidazol-2-ylmethyl)-3-phenylprop-2-enamide

(2E)-N-(1H-benzimidazol-2-ylmethyl)-3-phenylprop-2-enamide

Cat. No.: B11702310
M. Wt: 277.32 g/mol
InChI Key: KDTUVZPSQAECCW-ZHACJKMWSA-N
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Description

(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a phenylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 1H-1,3-benzodiazole with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, where nucleophiles such as amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced derivatives with saturated bonds

    Substitution: Substituted benzodiazole derivatives

Scientific Research Applications

(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The phenylprop-2-enamide group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other benzodiazole derivatives and phenylprop-2-enamide compounds.

    Benzodiazole derivatives: Compounds containing the benzodiazole moiety, such as 1H-1,3-benzodiazole-2-carboxylic acid.

    Phenylprop-2-enamide derivatives: Compounds with the phenylprop-2-enamide structure, such as cinnamamide.

Uniqueness

The uniqueness of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE lies in its combined structural features, which confer specific chemical and biological properties. The presence of both benzodiazole and phenylprop-2-enamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(E)-N-(1H-benzimidazol-2-ylmethyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H15N3O/c21-17(11-10-13-6-2-1-3-7-13)18-12-16-19-14-8-4-5-9-15(14)20-16/h1-11H,12H2,(H,18,21)(H,19,20)/b11-10+

InChI Key

KDTUVZPSQAECCW-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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